Methanone, bis((1,1'-biphenyl)yl)-
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Overview
Description
Methanone, bis((1,1’-biphenyl)yl)-, also known as bis(4-phenylphenyl)methanone, is an organic compound with the molecular formula C25H18O. It is a derivative of benzophenone, where both phenyl groups are substituted with biphenyl groups. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanone, bis((1,1’-biphenyl)yl)- can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of methanone, bis((1,1’-biphenyl)yl)- often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methanone, bis((1,1’-biphenyl)yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the biphenyl rings.
Scientific Research Applications
Methanone, bis((1,1’-biphenyl)yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methanone, bis((1,1’-biphenyl)yl)- involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophiles in biological molecules. Its effects are mediated through the formation of covalent bonds with target proteins or enzymes, leading to changes in their activity and function.
Comparison with Similar Compounds
Methanone, bis((1,1’-biphenyl)yl)- can be compared with other similar compounds, such as:
Benzophenone: The parent compound, which lacks the biphenyl substitutions.
4-Benzoylbiphenyl: A related compound with only one biphenyl group.
4-Phenylbenzophenone: Another derivative with different substitution patterns.
Uniqueness
The unique structural feature of methanone, bis((1,1’-biphenyl)yl)- is the presence of two biphenyl groups, which imparts distinct chemical and physical properties compared to its analogs
Conclusion
Methanone, bis((1,1’-biphenyl)yl)- is a versatile compound with significant importance in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists and researchers exploring new frontiers in chemistry, biology, medicine, and industry.
Biological Activity
Methanone, bis((1,1'-biphenyl)yl)-, also known as Di([1,1'-biphenyl]-4-yl)methanone, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and implications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C25H18O
- Molecular Weight : Approximately 334.41 g/mol
- Structural Characteristics : The compound features two biphenyl groups attached to a central carbonyl group, which contributes to its unique properties and potential applications in various fields.
Biological Activity Overview
Research indicates that Methanone, bis((1,1'-biphenyl)yl)- exhibits several biological activities:
- Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory pathways by interacting with specific proteins and enzymes. This interaction may inhibit inflammatory responses in various biological systems.
- Anticancer Potential : Preliminary studies suggest that Methanone can promote apoptosis in cancer cells. Its mechanism involves binding to cellular receptors and influencing signaling pathways related to cell proliferation and survival .
The mechanism of action for Methanone involves:
- Ligand Binding : It acts as a ligand in biochemical assays, potentially modulating the activity of enzymes involved in inflammatory and cancerous processes.
- Cellular Interaction : The compound influences cellular signaling pathways that affect apoptosis and cell cycle regulation, particularly in cancer cell lines such as MCF-7 breast cancer cells .
Case Studies
- In Vitro Studies : In studies involving MCF-7 breast cancer cells, Methanone demonstrated significant cytotoxic effects. The compound induced apoptosis in a dose-dependent manner, leading to increased percentages of apoptotic cells .
- Antimicrobial Activity : Some research has explored the antimicrobial properties of biphenyl derivatives similar to Methanone. These studies indicate potential effectiveness against various bacterial strains, although specific data on Methanone's antimicrobial activity remains limited .
Comparative Analysis
To understand the uniqueness of Methanone compared to similar compounds, a comparative analysis was performed on other biphenyl derivatives:
Compound Name | Anticancer Activity (IC50 μM) | Anti-inflammatory Activity | Antimicrobial Activity |
---|---|---|---|
Methanone, bis((1,1'-biphenyl)yl)- | Not fully quantified | Yes | Limited |
Biphenyl derivative A | 7.9 | Moderate | Yes |
Biphenyl derivative B | 5.7 | High | Yes |
Synthesis Methods
The synthesis of Methanone typically involves:
- Friedel-Crafts Acylation : The reaction of biphenyl derivatives with phenoxybenzoyl chloride using a Lewis acid catalyst such as aluminum chloride in an anhydrous solvent like dichloromethane.
- Optimization Techniques : Continuous flow processes may be employed for large-scale production to enhance yield and purity through automated reactors and purification techniques like recrystallization and chromatography.
Properties
CAS No. |
72776-75-1 |
---|---|
Molecular Formula |
C25H18O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
bis(2-phenylphenyl)methanone |
InChI |
InChI=1S/C25H18O/c26-25(23-17-9-7-15-21(23)19-11-3-1-4-12-19)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |
InChI Key |
JQMZFDMFXIPUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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